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Compound of Interest

Compound Name:
N-(3,4-

dimethoxyphenethyl)formamide

Cat. No.: B143142 Get Quote

Introduction
N-(3,4-dimethoxyphenethyl)formamide, also known by its IUPAC name N-[2-(3,4-

dimethoxyphenyl)ethyl]formamide, is a formamide derivative of the biogenic amine homolog

3,4-dimethoxyphenethylamine (DMPEA). While not extensively studied for its own biological

activity, this compound holds significant relevance in the pharmaceutical industry. It is primarily

recognized as a process-related impurity generated during the synthesis of Tetrabenazine, a

vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic

movement disorders.[1]

Given its role as a critical impurity, the accurate synthesis, identification, and quantification of

N-(3,4-dimethoxyphenethyl)formamide are essential for quality control and regulatory

compliance in the manufacturing of Tetrabenazine.[1] This guide provides a comprehensive

overview of its fundamental properties, a detailed experimental protocol for its synthesis, and

characterization data for use as a reference standard.

Core Properties
The physical and chemical properties of N-(3,4-dimethoxyphenethyl)formamide are

summarized below. These data are essential for its handling, characterization, and purification.
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Property Value Reference(s)

CAS Number 14301-36-1 [2]

Molecular Formula C₁₁H₁₅NO₃ [2]

Molecular Weight 209.24 g/mol [3]

Appearance
White to off-white low-melting

solid
[N/A]

Melting Point 34-35 °C [4]

Boiling Point 210-212 °C @ 1 Torr [4]

Solubility
Slightly soluble in Chloroform

and DMSO
[N/A]

Density (Predicted) ~1.084 g/cm³ [N/A]

Structural and Identification Data
Identifier Value Reference(s)

IUPAC Name

N-[2-(3,4-

dimethoxyphenyl)ethyl]formami

de

[3]

Synonyms

N-Formyl-2-(3,4-

dimethoxyphenyl)ethylamine,

NSC 34982

[4]

Canonical SMILES
COC1=C(C=C(C=C1)CCNC=

O)OC
[4]

InChI Key
WUZNVFUYFDVUIC-

UHFFFAOYSA-N
[4]

Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenethyl)formamide is most practically achieved through

the N-formylation of its corresponding primary amine, 3,4-dimethoxyphenethylamine.
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Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the amine

attacks the carbonyl carbon of formic acid, followed by dehydration to yield the final formamide

product.

Reactants

Products

3,4-Dimethoxyphenethylamine Formic Acid

N-(3,4-dimethoxyphenethyl)formamide Water

 Toluene, Reflux
(Dean-Stark)

Click to download full resolution via product page

Figure 1. Synthetic pathway for N-formylation.

Experimental Protocol: N-Formylation of 3,4-
dimethoxyphenethylamine
This procedure is adapted from a general and practical method for the N-formylation of primary

amines using aqueous formic acid.

Materials:

3,4-Dimethoxyphenethylamine (1.0 eq)
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Aqueous Formic Acid (85%) (1.2 eq)

Toluene

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus

Magnetic stirrer and heating mantle

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark

apparatus, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.

Reagent Addition: Add aqueous formic acid (85%, 1.2 eq) to the mixture.

Reaction: Heat the mixture to reflux. The water generated during the reaction will be

collected in the Dean-Stark trap.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting amine is consumed (typically 4-9 hours).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the

solution to a separatory funnel and wash with a saturated sodium bicarbonate solution,

followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and remove the toluene under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is often of high purity. If necessary, further

purification can be achieved by silica gel column chromatography.

Analytical Characterization
For use as a reference standard, the synthesized product must be thoroughly characterized.

The compound is typically analyzed by HPLC and LC-MS for purity and identity confirmation.[1]

Key spectroscopic data are provided below.
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3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

~ 8.15 (s, 1H, -CHO) ~ 161.0 (-CHO)

~ 6.80 (d, 1H, Ar-H) ~ 149.0 (Ar-C)

~ 6.75 (m, 2H, Ar-H) ~ 147.8 (Ar-C)

~ 5.80 (br s, 1H, -NH) ~ 131.5 (Ar-C)

~ 3.86 (s, 6H, 2 x -OCH₃) ~ 120.8 (Ar-CH)

~ 3.50 (q, 2H, -CH₂-NH) ~ 112.0 (Ar-CH)

~ 2.78 (t, 2H, Ar-CH₂-) ~ 111.3 (Ar-CH)

~ 55.9 (-OCH₃)

~ 41.0 (-CH₂-NH)

~ 35.0 (Ar-CH₂-)

(Note: Exact chemical shifts may vary based on solvent and concentration. Data are predicted

based on typical values for similar structures.)

3.3.2 Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~ 3300 N-H Stretch (Amide)

~ 2930, 2840 C-H Stretch (Aliphatic)

~ 1670 C=O Stretch (Amide I)

~ 1515 Aromatic C=C Stretch

~ 1260, 1030 C-O Stretch (Methoxy)
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(Note: Data are predicted based on typical values for formamides and methoxy-substituted

aromatic compounds.)

3.3.3 Mass Spectrometry (MS)

m/z Value Assignment

209.1 [M]⁺ (Molecular Ion)

164.1 [M - CHO - H₂]⁺

151.1 [M - NH₂CHO - CH₂]⁺ (Tropylium ion fragment)

(Note: Fragmentation pattern is predicted based on common pathways for N-substituted

phenethylamines.)

Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression designed to

ensure the purity and identity of the final compound.
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Setup Reaction:
3,4-Dimethoxyphenethylamine
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Figure 2. General experimental workflow.
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Conclusion
N-(3,4-dimethoxyphenethyl)formamide serves as a crucial reference material in the

pharmaceutical industry for the quality control of Tetrabenazine. The synthetic and analytical

protocols detailed in this guide provide a robust framework for its preparation and

characterization. Adherence to these methodologies will enable researchers and drug

development professionals to reliably produce and identify this compound, ensuring the purity

and safety of the final active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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